molecular formula C21H18N4O4S2 B11253074 N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide

Cat. No.: B11253074
M. Wt: 454.5 g/mol
InChI Key: RVAZXYNKQKGYRN-UHFFFAOYSA-N
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Description

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is a hybrid heterocyclic compound featuring a benzothiazole scaffold fused with a quinoline moiety. The molecule includes a morpholine sulfonyl group at the 6-position of the benzothiazole ring and a quinoline-2-carboxamide substituent at the 2-position. Its synthesis likely involves multi-step reactions, including sulfonation, carboxamide coupling, and cyclization, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C21H18N4O4S2/c26-20(18-7-5-14-3-1-2-4-16(14)22-18)24-21-23-17-8-6-15(13-19(17)30-21)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12H2,(H,23,24,26)

InChI Key

RVAZXYNKQKGYRN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that derivatives of quinoline exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide have shown IC50 values ranging from 0.137 to 0.583 µg/mL against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells . These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Targeting Bacterial Infections

The compound has also been investigated for its antimicrobial properties, particularly against bacterial strains. It is hypothesized that the mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Efficacy Against Pathogens

Studies have shown that derivatives with similar structures exhibit considerable activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds were reported to be as low as 6.25 µg/mL, indicating strong potential for treating infections caused by resistant bacterial strains .

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer activitySignificant cytotoxicity against HepG2 and MCF-7 cells with promising IC50 values.
Assess antimicrobial efficacyEffective against Mycobacterium smegmatis with low MIC values indicating potential as an antibacterial agent.
Investigate acetylcholinesterase inhibitionRelated compounds showed strong inhibitory activity suggesting potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with key cellular processes such as DNA replication, protein synthesis, and cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Quinoline Hybrids

  • N-[(2E)-6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]nicotinamide (): Structural Difference: Replaces the quinoline-2-carboxamide with a nicotinamide group. Molecular Weight: 404.459 g/mol vs. 456.50 g/mol (estimated for the target compound).
  • N-(3-Ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide (): Structural Difference: Substitutes quinoline-2-carboxamide with a benzamide group and introduces ethyl/methyl substituents on the benzothiazole ring. Impact: Increased alkylation may enhance lipophilicity but reduce solubility.

Functional Group Variations

  • Morpholine Sulfonyl vs. Methanesulfonyl: N-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(pyridin-4-yl)quinoline-4-carboxamide ():
  • Key Difference : Uses methanesulfonyl instead of morpholine sulfonyl.
  • Impact : The absence of morpholine’s tertiary amine reduces hydrogen-bonding capacity and may lower metabolic stability due to decreased steric hindrance .

  • Quinoline vs. Pyridine/Other Heterocycles: Compound 6e and 6f (): Feature thiazole-quinoline hybrids with bromophenyl substituents.

Physicochemical and Spectroscopic Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents Spectral Data (IR/NMR) Highlights
Target Compound N/A ~456.50 Morpholine sulfonyl, quinoline-2-carboxamide Likely C=O stretch ~1680 cm⁻¹; quinoline δ 8.0–9.0 ppm (¹H NMR)
N-[(2E)-6-(4-Morpholinylsulfonyl)-...nicotinamide N/A 404.459 Nicotinamide Sulfonyl S=O ~1350 cm⁻¹; pyridine δ 8.5–9.0 ppm
Compound 6e () 192 584.46 Bromophenyl, octanamide C=O stretch ~1650 cm⁻¹; quinoline δ 7.8–8.5 ppm

Biological Activity

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18N4O4S2
  • Molar Mass : 454.52 g/mol
  • CAS Number : 716332-41-1

The compound exhibits biological activity primarily through:

  • Inhibition of Enzymatic Pathways : It interferes with specific enzymes crucial for cellular processes.
  • Modulation of Cellular Signaling : The compound may affect signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. For instance:

  • A related compound demonstrated activity against Gram-positive organisms while showing limited effects on Gram-negative bacteria .
CompoundActivity TypeTarget OrganismsReference
Compound 8AntibacterialGram-positive bacteria
N-(substituted) derivativesAntimicrobialVarious bacterial strains

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines through:

  • Induction of apoptosis in malignant cells.
  • Disruption of cell cycle progression.

A study on benzothiazole derivatives indicated that certain modifications can enhance anticancer activity, suggesting that the structure of this compound could be optimized for better efficacy .

Case Study 1: Antibacterial Efficacy

In a study examining various benzothiazole derivatives, it was found that specific modifications led to enhanced antibacterial activity. The compound's sulfonamide group was crucial for its interaction with bacterial enzymes, leading to effective inhibition .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that compounds with a benzothiazole core exhibited significant cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest being identified as primary modes of action .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide?

  • Methodology : The compound is synthesized via multi-step reactions involving:

  • Late-stage diversification : Introduction of morpholine sulfonyl groups at the 6-position of the benzothiazole ring using sulfonation reagents (e.g., chlorosulfonic acid) followed by nucleophilic substitution with morpholine .
  • Quinoline coupling : Formation of the quinoline-2-carboxamide moiety via condensation reactions, such as coupling quinoline-2-carboxylic acid derivatives with benzothiazol-2-ylidene intermediates under basic conditions (e.g., DIPEA in DMF) .
    • Critical Parameters : Reaction temperature (often 80–100°C), solvent choice (DMF, THF), and stoichiometric control of sulfonylating agents to avoid over-sulfonation.

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for morpholine sulfonyl (δ ~3.6–3.8 ppm for morpholine protons) and quinoline carboxamide (δ ~8.1–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • X-ray Diffraction (XRPD) : Validate crystalline structure and intermolecular interactions, particularly for salt forms (e.g., hydrochloride) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, PI3K) due to quinoline derivatives' known kinase-targeting activity .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for the morpholine sulfonyl substitution step?

  • Optimization Strategies :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity compared to THF .
  • Catalysis : Use DMAP or pyridine to accelerate sulfonation by scavenging HCl byproducts .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions .
    • Data Contradictions : Higher temperatures (>50°C) reported to degrade morpholine sulfonyl intermediates, reducing yields by 15–20% .

Q. What computational methods are suitable for predicting the compound’s binding affinity?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 7P0) .
  • QSAR Modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with bioactivity using CoMFA/CoMSIA .
    • Validation : Compare predicted IC50 values with experimental kinase inhibition data to refine models .

Q. How do structural modifications at the benzothiazole ring impact bioactivity?

  • Case Study :

  • Electron-Withdrawing Groups (e.g., -SO2-morpholine): Enhance solubility and target binding via H-bonding with kinases .
  • Bulkier Substituents : Reduce membrane permeability, as seen in analogs with thiomorpholine (logP increased by 0.5–1.0 units) .
    • Contradictory Data : Some studies report improved cytotoxicity with morpholine sulfonyl groups, while others note reduced potency due to steric hindrance .

Contradictory Data Analysis

  • Morpholine vs. Thiomorpholine : Thiomorpholine analogs show 2-fold higher cytotoxicity in HeLa cells but 3-fold lower kinase inhibition, suggesting divergent mechanisms .
  • Solubility vs. Bioactivity : Morpholine sulfonyl derivatives exhibit improved aqueous solubility (>10 mg/mL) but reduced logP values, complicating blood-brain barrier penetration .

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